N-(2-ethoxyphenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S/c1-3-29-18-8-5-4-7-17(18)22-20(25)15-23-12-6-9-19(21(23)26)30(27,28)24-13-10-16(2)11-14-24/h4-9,12,16H,3,10-11,13-15H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWFQCPCNJWDTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCC(CC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features an ethoxy group, a piperidine moiety, and a pyridine-derived structure, which contribute to its biological activity. The presence of the sulfonamide group is particularly noteworthy as it often enhances the pharmacokinetic properties of organic compounds.
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Anticonvulsant Activity :
- Recent studies have shown that derivatives similar to this compound exhibit anticonvulsant properties. For instance, research on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives indicated that modifications in the molecular structure can significantly affect their efficacy against seizures in animal models .
- The mechanism involves modulation of voltage-sensitive sodium channels, which are critical in neuronal excitability and seizure propagation.
- Neuroprotective Effects :
Biological Activity Overview
Case Studies
-
Anticonvulsant Screening :
- In a study evaluating various acetamide derivatives, compounds structurally related to this compound were tested in MES and subcutaneous pentylenetetrazole (scPTZ) models. Results indicated significant anticonvulsant activity at doses ranging from 100 to 300 mg/kg, with some compounds showing delayed onset but prolonged effects .
- Neuroprotective Studies :
Scientific Research Applications
Preliminary studies indicate that this compound exhibits potential biological activities, particularly in the following areas:
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Anticancer Properties :
- Research has shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structures have demonstrated significant growth inhibition in models such as SNB-19 and OVCAR-8 with percent growth inhibitions exceeding 85% .
- The sulfonamide group present in the structure may enhance interactions with specific biological targets involved in cancer progression, making it a candidate for further investigation in anticancer drug design.
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Neuropharmacological Effects :
- The presence of the piperidine moiety suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This could position the compound as a candidate for studies related to neurodegenerative diseases or psychiatric disorders.
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Anti-inflammatory Activity :
- Compounds with similar structural features have been reported to exhibit anti-inflammatory effects by modulating cytokine production and inhibiting pathways associated with inflammation. This aspect warrants further exploration in the context of chronic inflammatory diseases.
Case Studies and Research Findings
Several studies have focused on derivatives of this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related acetamide derivatives, emphasizing substituent variations, molecular properties, and biological activities:
Key Structural and Functional Insights
Substituent Effects on Activity: Aromatic Substitutions: The 2-ethoxyphenyl group in the target compound may improve membrane permeability compared to the 2-methoxy-5-methylphenyl analog . Fluorinated aromatic groups (e.g., 2,4-difluorobenzoyl in ) enhance binding affinity but may increase metabolic stability. Sulfonamide Linkers: The 4-methylpiperidinylsulfonyl group in the target compound differs from the 4-methylphenylsulfonylpiperazine in , which could alter selectivity for kinase vs. viral targets. Heterocyclic Cores: Indazole () and pyrazole () derivatives exhibit distinct hydrogen-bonding patterns compared to 2-oxopyridinone-based compounds, affecting target engagement.
Biological Activity Trends: Compounds with 2-oxopyridinone cores (target compound, ) are frequently associated with kinase inhibition (e.g., p38 MAP kinase ), whereas indazole/acetamide hybrids () target parasitic enzymes. Molecular docking studies () highlight the importance of sulfonamide and aryl groups in antiviral activity, suggesting the target compound may share similar binding modes.
Physicochemical Properties: The target compound’s calculated molecular weight (~451.5 g/mol) falls within the typical range for orally bioavailable drugs. Piperidine and ethoxyphenyl groups may balance solubility and lipophilicity, contrasting with polar dimethylaminoethyl () or L-alaninate () substituents.
Q & A
Q. What established synthetic routes are available for synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of acetamide derivatives typically involves coupling reactions between activated carboxylic acids and amines. For example, carbodiimide-mediated coupling (e.g., using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC) is a common method to form amide bonds, as demonstrated in the synthesis of structurally similar compounds . Optimization strategies include:
- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) are preferred for their inertness and solubility.
- Temperature control : Reactions are often conducted at 273 K to minimize side reactions.
- Purification : Column chromatography (silica gel) or recrystallization (e.g., from methylene chloride) improves purity .
Q. Table 1: Example Reaction Conditions for Acetamide Derivatives
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amidation | EDC, DCM, 273 K | 58–75% | |
| Purification | CH₂Cl₂ recrystallization | >95% purity |
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, methyl groups on piperidine or pyridine rings appear as singlets (δ 1.2–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ESI/APCI(+) modes detect [M+H]⁺ ions) .
- X-ray Crystallography : SHELX software refines crystal structures, resolving dihedral angles and hydrogen-bonding networks. Asymmetric units may show conformational flexibility (e.g., dihedral angles varying by 20° between molecules) .
Q. How can researchers validate synthetic yields and purity?
Methodological Answer:
- HPLC/GC : Quantify impurities using reverse-phase chromatography.
- Elemental Analysis : Match calculated vs. observed C/H/N ratios (±0.3% tolerance).
- Melting Point Consistency : Sharp melting ranges (e.g., 473–475 K) indicate purity .
Advanced Research Questions
Q. How can computational modeling predict biological activity or binding interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For example, the sulfonyl group may act as a hydrogen-bond acceptor .
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., kinases or GPCRs). The 4-methylpiperidine moiety may enhance lipophilicity, influencing membrane permeability .
Q. Table 2: Predicted Binding Affinities for Analogous Compounds
| Target Protein | Docking Score (kcal/mol) | Key Interactions | Reference |
|---|---|---|---|
| Cyclooxygenase-2 | -8.2 | Sulfonyl-O⋯Arg120 | |
| DNA Gyrase | -7.9 | Pyridine-N⋯Asp73 |
Q. How can contradictions between crystallographic and spectroscopic data be resolved?
Methodological Answer:
- Dynamic vs. Static Disorder : X-ray structures may average multiple conformations, while NMR captures dynamic equilibria. For example, crystallographic dihedral angles (54–77°) might differ from NMR-derived rotamer populations.
- Temperature-Dependent NMR : Perform experiments at 298 K vs. 100 K to assess conformational flexibility.
Q. What challenges arise in analyzing hydrogen-bonding networks in crystal structures?
Methodological Answer:
Q. Figure 1: Hydrogen-Bonding Motifs in Acetamide Derivatives
- Motif A : Intramolecular N–H⋯O (2.8 Å) stabilizing pyridone conformation.
- Motif B : Intermolecular C–H⋯O (3.1 Å) linking adjacent molecules .
Data Contradiction Analysis
Case Study : A synthetic route yields 58% purity via NMR but >95% via HPLC.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
